

Recrystallization techniques for 2-Hydroxy-4-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Hydroxy-4-methyl-3-nitropyridine

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An ## Technical Support Center: Recrystallization of **2-Hydroxy-4-methyl-3-nitropyridine**

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of **2-Hydroxy-4-methyl-3-nitropyridine** via recrystallization. It is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their purification protocols. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.

Section 1: Core Compound Properties & Recrystallization Profile

Before initiating any recrystallization, understanding the fundamental physicochemical properties of the target compound is critical. These parameters directly influence the choice of solvent and the design of the thermal profile for the procedure.

Q1: What are the key physical properties of **2-Hydroxy-4-methyl-3-nitropyridine** that I should be aware of?

Understanding the compound's characteristics is the foundation of a successful purification. **2-Hydroxy-4-methyl-3-nitropyridine** is a yellow crystalline solid.^[1] Its high melting point is a significant advantage for recrystallization, as it allows for the use of a wide range of solvents without the compound melting in the hot solvent—a common cause of "oiling out".^{[2][3]}

Table 1: Physicochemical Properties of **2-Hydroxy-4-methyl-3-nitropyridine**

Property	Value	Source(s)
CAS Number	21901-18-8	[1] [4]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1] [4]
Molecular Weight	154.12 g/mol	[4]
Melting Point (MP)	229-232 °C	[1] [4]
Appearance	Yellow Crystalline Solid	[1]

| Synonyms | 4-Methyl-3-nitro-2-pyridone, 4-Methyl-3-nitro-2-pyridinone |[\[4\]](#)[\[5\]](#) |

The presence of hydroxyl (-OH) and nitro (-NO₂) groups, along with the nitrogen heteroatom in the pyridine ring, makes this a highly polar molecule capable of strong hydrogen bonding. This polarity is the primary determinant for solvent selection.

Section 2: General Recrystallization Protocol

This section provides a baseline, step-by-step protocol for the recrystallization of **2-Hydroxy-4-methyl-3-nitropyridine**.

Q2: What is a reliable, general-purpose protocol for recrystallizing this compound?

This protocol is a robust starting point. Based on the compound's polarity, polar protic solvents like ethanol, methanol, or an ethanol/water mixture are excellent candidates.[\[2\]](#)[\[6\]](#) For related nitropyridine compounds, recrystallization from hot water or hot alcohol has been shown to be effective.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Single-Solvent Recrystallization

- Solvent Selection: Begin by testing solubility with a small amount of material (~10-20 mg) in a test tube with ~0.5 mL of a candidate solvent (e.g., ethanol). The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[\[9\]](#)

- Dissolution: Place the crude **2-Hydroxy-4-methyl-3-nitropyridine** in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring.
- Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. An excess of solvent is the most common reason for poor recovery, so be patient and add solvent judiciously.[3][10]
- Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and dilute the solution with a small amount (~10%) of extra hot solvent before filtering.[11]
- Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals rather than a fine, potentially impure precipitate.[9][12]
- Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold mother liquor.[13]
- Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities. Using room temperature or warm solvent will redissolve some of your product and lower the yield.[10]
- Drying: Dry the purified crystals completely to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a moderate temperature.

Section 3: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the purification process.

Q3: What is the best starting solvent to try for **2-Hydroxy-4-methyl-3-nitropyridine?**

Given its polar, protic nature, ethanol is an excellent first choice. It has a good balance of polarity, a boiling point (78 °C) well below the compound's melting point, and is readily available.[2] Acetone and methanol are also strong candidates.[6] For fine-tuning, a mixed solvent system like ethanol-water can be highly effective.[2]

Q4: My final yield is very low. What is the most likely cause?

The most common cause of low recovery is using too much solvent during the dissolution step. [3] Even in cold solvent, your compound has some finite solubility, and any excess solvent will keep more of your product in solution, which is then lost during filtration.[10] To fix this, if you suspect you've added too much solvent, you can gently boil some of it off to re-concentrate the solution before cooling.

Q5: The purified crystals are still yellow. Does this indicate an impurity?

Not necessarily. The pure compound itself is described as a yellow crystalline solid.[1] While a significant darkening or change in color (e.g., to brown or orange) may suggest impurities, the inherent color of the molecule is yellow. The key indicators of purity will be a sharp melting point within the expected range (229-232 °C) and analytical data (e.g., NMR, HPLC).

Q6: Can I use a mixed solvent system? How does that work?

Yes, a mixed solvent system (or solvent-pair) is an excellent technique, especially if you cannot find a single solvent with the ideal solubility profile. The process involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol). Then, a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., water) is added dropwise to the hot solution until it just becomes cloudy (turbid).[2] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly. It is critical that the two solvents are miscible with each other.[2]

Section 4: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Q7: My compound is separating as a liquid or "oiling out" instead of forming crystals. What is happening and how do I fix it?

Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystalline lattice.[14] This typically happens for one of two reasons:

- Melting Point Depression: The crude material is so impure that its melting point is significantly lowered to below the temperature of the solution.[15]
- High Supersaturation: The solution is cooled too quickly, causing the compound to come out of solution faster than it can organize into a crystal lattice.[14][16]

Solutions:

- Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional "good" solvent (e.g., 10-15% more) to keep the compound soluble at a slightly lower temperature.[15][16]
- Slow Down Cooling: This is the most critical kinetic parameter.[16] After redissolving, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very gradual temperature drop.[16]
- Change Solvents: Choose a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated, making it less likely to be above the compound's depressed melting point.
- Induce Crystallization: At a temperature just above where it oiled out, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure material. This provides a nucleation site to encourage crystal growth over liquid separation.[3][10]

Q8: I have cooled my solution, even in an ice bath, but absolutely no crystals have formed.

What should I do?

Causality: This is almost always due to one of two issues:

- Too Much Solvent: The solution is not supersaturated upon cooling because it is too dilute.[3][11]
- Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.[3][10]

Solutions:

- Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume). Then, attempt the slow cooling process again.[3]
- Induce Crystallization: If the solution is concentrated, try to initiate crystal growth by:
 - Scratching: Vigorously scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches provide a surface for nucleation.[10][13]
 - Seeding: Add one or two small crystals of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[3]
- If All Else Fails: The solvent can be removed completely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent or less solvent.[3]

Q9: My crystals "crash out" of the hot solution or clog the filter paper during hot filtration. How can I prevent this?

Causality: This happens when the solubility of the compound is extremely sensitive to temperature, and even a slight drop in temperature causes rapid precipitation.[11]

Solutions:

- Use More Solvent: This is one of the few times when adding more than the absolute minimum amount of solvent is beneficial. Add a slight excess of hot solvent (10-20%) before cooling or filtering. The excess can be evaporated after filtration and before the final cooling step.[11]
- Keep Everything Hot: When performing hot filtration, ensure the funnel and receiving flask are pre-heated (e.g., in an oven or by resting them on the hot plate). Pour the solution through the filter in several small portions to minimize the time it has to cool in the funnel.[13]
- Use a Different Solvent: A solvent in which the compound has slightly higher solubility when hot might be less prone to premature crystallization.

Section 5: Data Summary & Workflow Visualization

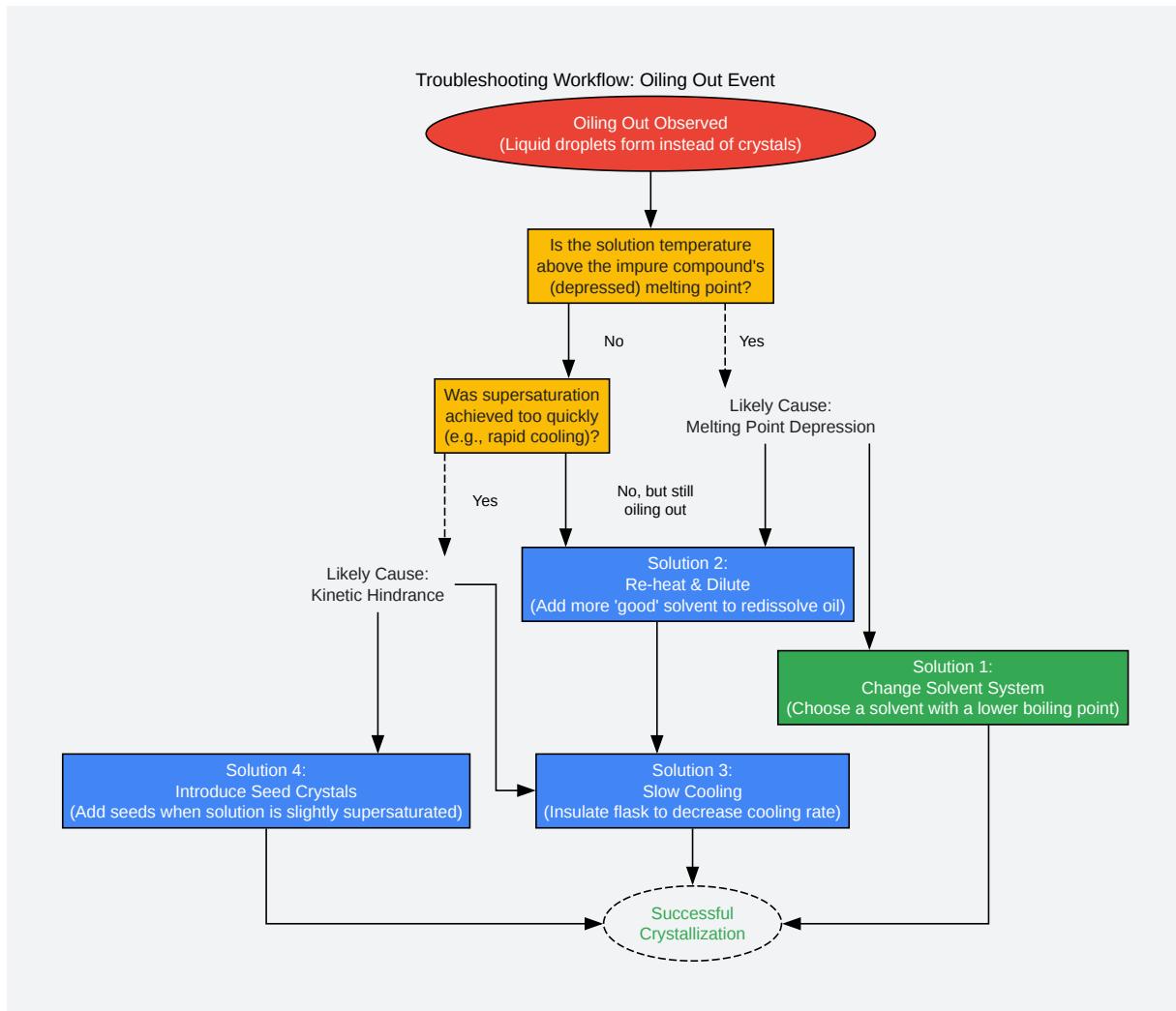
Table 2: Solvent Selection Guide for 2-Hydroxy-4-methyl-3-nitropyridine

Solvent	Boiling Point (°C)	Polarity	Suitability Analysis & Rationale
Water	100	Very High (Protic)	Good (especially in a pair). May have low solubility even when hot. Excellent as an anti-solvent with alcohols. [2] [17]
Ethanol	78	High (Protic)	Excellent. Good solvency for polar compounds, BP is well below the compound's MP, and it's less toxic than methanol. Often a first choice. [6]
Methanol	65	High (Protic)	Excellent. Similar to ethanol but with a lower boiling point. Higher toxicity is a consideration.
Acetone	56	High (Aprotic)	Good. A strong polar aprotic solvent. Its low boiling point is advantageous for preventing oiling out and for easy removal during drying. [6]

Ethyl Acetate	77	Medium	Fair. May be a good choice if impurities are highly polar. The compound's solubility may be lower, potentially leading to better recovery.
Acetonitrile	82	High (Aprotic)	Good. A polar aprotic solvent with a suitable boiling point.
Toluene / Hexane	111 / 69	Non-polar	Unsuitable. The compound is highly polar and will likely have negligible solubility in non-polar solvents, even when hot. [2] [7]

Troubleshooting Workflow for "Oiling Out"

The following diagram outlines a systematic approach to diagnosing and resolving an "oiling out" event during recrystallization.

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Caption: A logical workflow for diagnosing and solving "oiling out" issues.

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